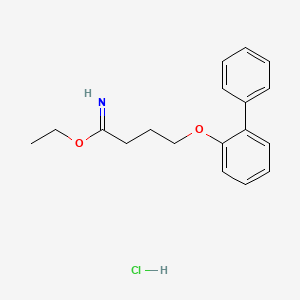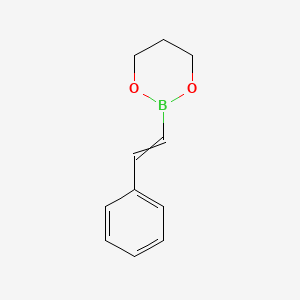
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .
Properties
CAS No. |
132424-73-8 |
|---|---|
Molecular Formula |
C8H18NO3PS |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphorylethanethioamide |
InChI |
InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14) |
InChI Key |
NHSSQEVRSUWIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC(=S)N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


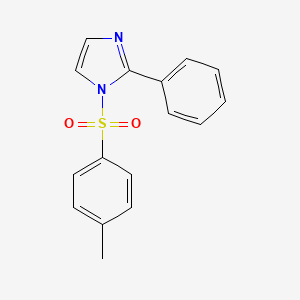
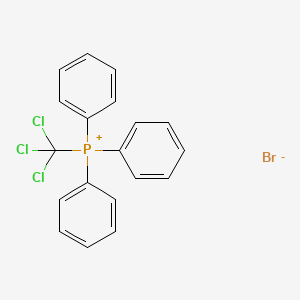
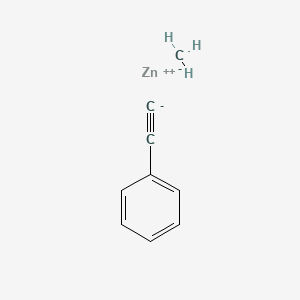
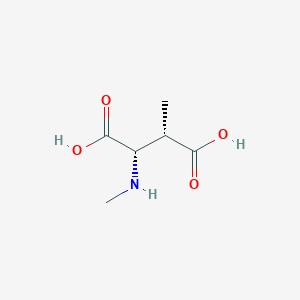
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
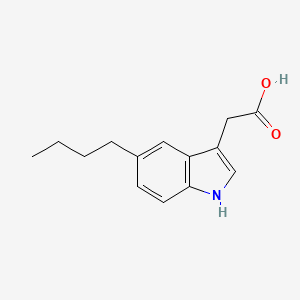
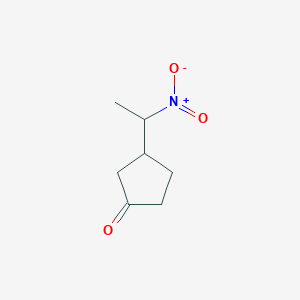
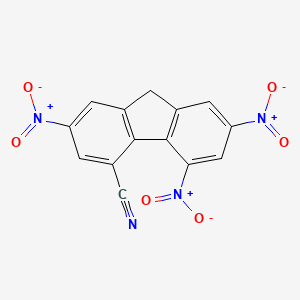
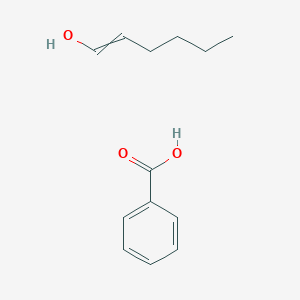
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
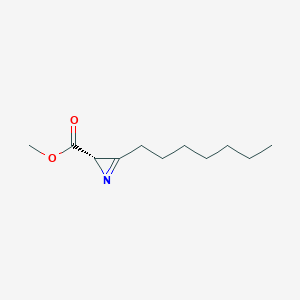
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
